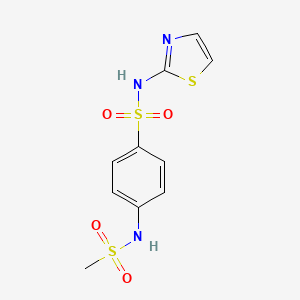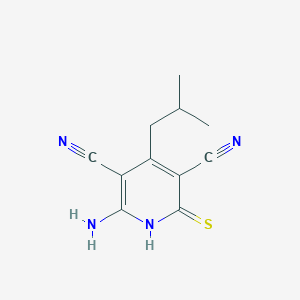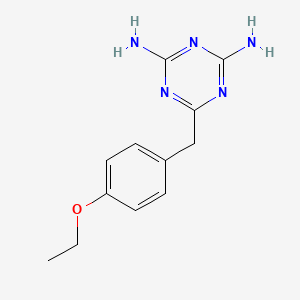
(Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine is a complex organic compound characterized by its unique structural features, including a thiazole ring, a hydrazone linkage, and a benzyloxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine typically involves a multi-step process. One common method includes the condensation of 4-methylthiazol-2-amine with (E)-4-(benzyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then treated with hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown activity against certain cancer cell lines and may serve as a lead compound for the development of new anticancer agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The hydrazone linkage and thiazole ring play crucial roles in its binding affinity and specificity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(benzyloxy)benzylidene hydrazine
- 4-methylthiazol-2-amine
- (E)-4-(benzyloxy)benzaldehyde
Uniqueness
(Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine stands out due to its unique combination of structural features. The presence of both a thiazole ring and a hydrazone linkage provides it with distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with biological targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
(2Z)-4-methyl-2-[(E)-(4-phenylmethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-14-13-24-18(22(14)19)21-20-11-15-7-9-17(10-8-15)23-12-16-5-3-2-4-6-16/h2-11,13H,12,19H2,1H3/b20-11+,21-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUHMIMHSXHULG-HVFCYKRDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=N\N=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE](/img/structure/B5565959.png)


![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)


![5-Amino-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B5565994.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime](/img/structure/B5565998.png)
![3-[2-(4-morpholinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5566009.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5566018.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5566035.png)

![4-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5566053.png)

